2-[(4-Methylphenyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-(4-methylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFSEYPSVLNHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167870 | |
| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-23-5 | |
| Record name | N-(4-Methylphenyl)anthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16524-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldiphenylamine-2'-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hofmann Rearrangement Byproducts
Grignard Reaction Challenges
-
Over-Addition : Excess Grignard reagent leads to diarylated byproducts. Stoichiometric control (1:1 molar ratio) mitigates this.
Scalability and Industrial Adaptations
Continuous Flow Hofmann Process :
-
Throughput : 10–15 kg/hour in pilot plants.
-
Cost Efficiency : Reduced solvent use (-40%) compared to batch reactors.
Catalytic Oxidation of Isatins :
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylphenyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoic acids and other substituted derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Tolfenamic acid: A similar compound with anti-inflammatory properties.
4-Amino-2-methylbenzoic acid: Another derivative of benzoic acid with different substituents.
Uniqueness: 2-[(4-Methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-[(4-Methylphenyl)amino]benzoic acid, also known as 4-methylaminobenzoic acid , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amine group attached to a benzoic acid moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various bacteria and fungi. The compound's effectiveness against specific strains is summarized in the following table:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Low |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| A549 (lung cancer) | 10.3 | |
| HepG2 (liver cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased levels of caspase-3, a key enzyme in the apoptotic pathway, suggesting a pro-apoptotic mechanism of action.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The following table summarizes its anti-inflammatory effects:
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated significant inhibition by this compound, particularly against multi-drug resistant strains of E. coli.
- Case Study on Anticancer Properties : In vitro experiments showed that treatment with this compound led to a marked reduction in cell viability in MCF-7 cells, with flow cytometry confirming an increase in apoptotic cells.
- Case Study on Inflammation Reduction : A model of acute inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups.
Q & A
Q. What are the standard synthetic routes for 2-[(4-Methylphenyl)amino]benzoic acid, and which reagents are critical for achieving high purity?
Methodological Answer: The synthesis typically involves coupling 4-methylaniline with 2-chlorobenzoic acid derivatives. A representative method (adapted from analogous compounds) uses:
- Base : Anhydrous potassium carbonate to deprotonate intermediates and drive the reaction .
- Solvent : 2-ethoxy ethanol for optimal solubility and temperature control .
- Catalysts : Copper metal or cuprous oxide to facilitate Ullmann-type coupling reactions .
Q. Key Optimization Steps :
Temperature : Maintain reflux conditions (e.g., 120–140°C) to enhance reaction kinetics.
Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) removes byproducts .
Q. Example Reaction Setup :
| Reagent/Condition | Role | Typical Quantity | Reference |
|---|---|---|---|
| 2-Chlorobenzoic acid | Electrophile | 1.0 equiv. | |
| 4-Methylaniline | Nucleophile | 1.2 equiv. | |
| K₂CO₃ | Base | 2.5 equiv. | |
| Cu/2-ethoxy ethanol | Catalyst/Solvent | 0.1 equiv./10 mL |
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Q. How do electronic effects of the 4-methyl group influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer: The electron-donating methyl group at the para position increases electron density on the aniline ring, enhancing nucleophilicity of the amino group. This accelerates amide bond formation but may reduce stability under acidic conditions due to protonation of the amine. Comparative studies with unsubstituted analogs show:
- Reaction Rate : 4-methyl-substituted derivatives react 1.5× faster in coupling reactions .
- Acid Stability : Degrades 20% faster in 1M HCl vs. non-methylated analogs .
Q. Experimental Design :
Kinetic Studies : Monitor reaction progress (e.g., with 3-nitroaniline as a competitor).
pH Stability Assays : Compare half-life (t₁/₂) in buffered solutions (pH 1–7) .
Q. What strategies resolve contradictions in reported biological activities of structurally related benzoic acid derivatives?
Methodological Answer: Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) often arise from:
- Assay Conditions : Varying cell lines (e.g., RAW 264.7 vs. THP-1) or concentrations (IC₅₀ vs. IC₂₀).
- Metabolic Stability : Check for hydrolysis of the amide bond in cell culture media (e.g., via LC-MS) .
Q. Case Study :
- Observed Inactivity : May result from rapid hydrolysis to 4-methylaniline and benzoic acid under assay conditions .
- Solution : Stabilize the compound using prodrug strategies (e.g., esterification of the carboxylic acid) .
Q. Can computational modeling predict the binding affinity of this compound to nuclear receptors (e.g., RARα)?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations can model interactions:
Q. How does the steric environment of the amino group affect regioselectivity in electrophilic substitution reactions?
Methodological Answer: The ortho-directing amino group and bulky 4-methylphenyl substituent create steric hindrance, favoring electrophilic attack at specific positions:
- Nitration : Occurs preferentially at the benzoic acid ring’s C-5 position (meta to COOH and ortho to NH) .
- Sulfonation : Sulfonyl groups add at C-4 (para to NH), as seen in derivatives like 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid .
Q. Experimental Protocol :
Competitive Reactions : Compare product ratios under varying temperatures and catalysts (e.g., H₂SO₄ vs. SO₃).
X-ray Crystallography : Confirm regiochemistry (e.g., as in for analogous compounds).
Q. Table 1: Comparative Synthesis Yields Under Different Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cu | 2-ethoxy ethanol | 140 | 78 | |
| Cu₂O | DMF | 120 | 65 | |
| Pd(OAc)₂ | Toluene | 100 | 45 |
Q. Table 2: Stability of this compound in Aqueous Media
| pH | t₁/₂ (hours) | Degradation Products | Reference |
|---|---|---|---|
| 1 | 2.5 | 4-Methylaniline, Benzoic acid | |
| 7 | 48 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
